[(2,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(2,4-Dimethoxyphenyl)methylamine hydrochloride is a secondary amine salt characterized by a 2,4-dimethoxy-substituted benzyl group attached to a propenylamine backbone. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol (inferred from structural analogs in ). The compound is synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and allylamine (prop-2-en-1-amine), followed by HCl salt formation .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPYROWUWYGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and allylamine.
Formation of Schiff Base: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with allylamine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2,4-Dimethoxyphenyl)methylamine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine hydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors for the Schiff base formation and reduction steps.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the allyl group or the aromatic ring.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the allyl group or the aromatic ring.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2,4-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: 2,5-Dimethoxy Substitution
Compound : (2,5-Dimethoxyphenyl)methylamine hydrochloride ()
- Key Difference : Methoxy groups at 2,5-positions instead of 2,4.
- Solubility: The 2,5-isomer may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity. HPLC Retention: Under similar conditions (e.g., SQD-FA05), the 2,5-isomer might elute earlier due to differences in polarity .
Halogen-Substituted Analogs
Compound : (2-Fluorophenyl)methylamine hydrochloride ()
- Key Difference : Fluorine replaces methoxy groups.
- Bioactivity: Fluorinated analogs are often more metabolically stable, suggesting enhanced pharmacokinetic profiles compared to methoxy-substituted compounds.
Para-Substituted Methoxy Derivatives
Compound : N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride ()
- Key Difference : Single para-methoxy group instead of two methoxy groups.
- Impact: Lipophilicity: The absence of a second methoxy group reduces polarity, increasing logP (octanol-water partition coefficient) by ~0.5–1.0 units.
Allylamine Derivatives with Aromatic Systems
Compound : Cinnamylamine Hydrochloride [(2E)-3-phenylprop-2-en-1-amine hydrochloride] ()
- Key Difference : Phenyl group directly attached to the allyl chain instead of a benzyl group.
- Impact: Steric Effects: The planar cinnamyl structure may enhance π-π stacking interactions, whereas the benzyl group in the target compound introduces steric hindrance.
Ether-Linked Substitutions
Compound : {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride ()
- Key Difference : Methallyloxy substituent instead of methoxy groups.
- Solubility: The ether linkage increases hydrophilicity compared to methoxy groups.
Physicochemical and Analytical Data Comparison
Biological Activity
(2,4-Dimethoxyphenyl)methylamine hydrochloride is a synthetic compound notable for its unique structural features that confer distinct biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H22ClNO2
- Molecular Weight : 259.77 g/mol
- SMILES Notation : CCCCC(C1=CC(=C(C=C1)OC)OC)N.Cl
The compound's biological activity primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets through binding, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Biological Activity Overview
Research indicates that (2,4-Dimethoxyphenyl)methylamine hydrochloride exhibits several significant biological activities:
-
Cytotoxicity :
- A study assessed the cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells, revealing that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of tubulin polymerization, crucial for cell division.
-
Enzyme Inhibition :
- The compound effectively inhibits mushroom tyrosinase, an enzyme involved in melanin production. Kinetic studies showed competitive inhibition with a Ki value indicating strong binding affinity, suggesting potential applications in skin-related disorders.
-
Neuroactivity :
- Similar compounds have been noted for their monoamine oxidase inhibition properties, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| (3-Methoxyphenyl)methylamine hydrochloride | C10H15ClN2O2 | Monoamine oxidase inhibition | One methoxy group |
| (3,4-Dichlorophenyl)methylamine hydrochloride | C12H14Cl2N | Potential neuroactivity | Chlorine substituents |
| (2,4-Dimethoxyphenyl)methylamine hydrochloride | C13H22ClNO2 | Antidepressant properties | Dual methoxy substitution |
The uniqueness of (2,4-Dimethoxyphenyl)methylamine hydrochloride lies in its specific substitution pattern and the presence of the propyl group, influencing its chemical reactivity and biological activity compared to other similar compounds.
Study 1: Cytotoxicity Assessment
A detailed investigation into the cytotoxic effects of (2,4-Dimethoxyphenyl)methylamine hydrochloride on A549 and HeLa cells demonstrated significant apoptotic effects linked to tubulin inhibition.
Study 2: Enzyme Inhibition Analysis
Research focused on enzyme inhibition revealed that the compound effectively inhibited mushroom tyrosinase, indicating its potential use in cosmetic formulations aimed at skin whitening or pigmentation disorders.
Q & A
Basic: What are the key steps in synthesizing (2,4-Dimethoxyphenyl)methylamine hydrochloride in a laboratory setting?
The synthesis typically involves reductive amination between 2,4-dimethoxybenzaldehyde and allylamine, followed by hydrochloride salt formation.
- Step 1: React 2,4-dimethoxybenzaldehyde with allylamine in a solvent like methanol or ethanol under reflux.
- Step 2: Reduce the intermediate imine using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) .
- Step 3: Precipitate the free amine by adjusting pH and convert it to the hydrochloride salt using HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) .
- Purification: Recrystallization from ethanol/diethyl ether or column chromatography (silica gel, CH2Cl2/MeOH gradient) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy: 1H/13C NMR identifies methoxy (δ 3.7–3.9 ppm), allyl protons (δ 5.1–5.9 ppm), and aromatic protons (δ 6.5–7.2 ppm). DEPT-135 confirms CH2/CH3 groups .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 252.1234 for C13H18NO2+) .
- X-ray Crystallography: SHELXL refines crystal structures to determine bond angles, torsion angles, and packing interactions. Use Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for visualization .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control: Maintain 0–5°C during imine formation to minimize side reactions.
- Inert Atmosphere: Use argon/nitrogen to prevent oxidation of the allyl group .
- Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates .
- Continuous Flow Methods: Microreactors improve mixing and heat transfer, reducing reaction time by 40% compared to batch processes .
Advanced: How do structural modifications (e.g., methoxy group position) influence biological activity?
| Compound Modification | Biological Activity Change | Mechanism Insight |
|---|---|---|
| 2,4-Dimethoxy → 2,4,5-Trimethoxy | Increased tubulin binding affinity | Enhanced hydrophobic interactions |
| Allyl → Propargyl substitution | Reduced CNS penetration | Higher polarity limits BBB crossing |
| Hydrochloride → Free base | Lower aqueous solubility | Impacts bioavailability in assays |
Key Insight: The 2,4-dimethoxy configuration optimizes π-π stacking with aromatic residues in enzyme active sites, while the allyl group enhances membrane permeability .
Advanced: What computational strategies predict target interactions for this compound?
- Molecular Docking (AutoDock Vina): Dock the compound into crystallized receptor structures (e.g., serotonin receptors) using AMBER force fields. Focus on hydrogen bonding with methoxy oxygens .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Use 3D descriptors (e.g., WHIM, GETAWAY) to correlate substituent effects with IC50 values in enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in biological assay data across studies?
- Purity Verification: Use HPLC (C18 column, acetonitrile/0.1% TFA gradient) to confirm ≥95% purity. Compare retention times with standards .
- Assay Conditions: Standardize buffer pH (7.4 for physiological conditions), temperature (37°C), and cell lines (e.g., HEK293 for receptor studies).
- Metabolite Interference: Perform LC-MS/MS to rule out degradation products in cell-based assays .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder in Allyl Group: Use SHELXL’s PART instruction to model alternative conformations. Apply restraints to bond distances and angles .
- Weak Diffraction: Collect data at synchrotron sources (e.g., 0.7 Å wavelength) to enhance resolution.
- Hydrogen Atom Placement: Employ SHELXL’s HFIX command for riding models, except for amine hydrogens, which are refined isotropically .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
